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Compound of Interest |

Compound Name: Mollicellin D

CAS No.: 68455-11-8

Cat. No.: B1676681
Abstract

Mollicellin D is a chlorinated depsidone secondary metabolite isolated from Chaetomium
species (e.g., C. mollicellum, C. brasiliense). With potent cytotoxic and antibacterial properties,
particularly against MRSA, its precise structural validation is critical for drug development. This
guide provides a standardized protocol for the isolation, sample preparation, and Nuclear
Magnetic Resonance (NMR) characterization of Mollicellin D. We detail the assignment of its

H and

C spectral features, focusing on the diagnostic depsidone scaffold and prenyl side-chain
correlations.

Introduction

The depsidones are a class of polyketides characterized by a
-dibenzo

dioxepin-11-one core.[1] Mollicellin D (

) is distinguished by a specific substitution pattern including a chlorine atom, a prenyl group (3-
methyl-2-butenyl), and a hydroxymethyl moiety.
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Accurate characterization requires distinguishing Mollicellin D from its congeners (Mollicellins
A-C, E-H) which differ only by the oxidation state of the C-4 substituent (aldehyde vs.
hydroxymethyl) or the presence/absence of chlorine. High-field NMR (600 MHz) utilizing 2D
correlation spectroscopy (HSQC, HMBC, NOESY) is the gold standard for this validation.

Key Structural Features for NMR Targeting
o Depsidone Core: Ester linkage (C-11) and ether bridge.

o Prenyl Group: Characteristic olefinic proton and gem-dimethyl signals.

o Substituents: Chlorine atom (typically at C-2 or C-7 affecting local chemical shifts) and a
hydroxymethyl group.[2]

Experimental Protocol
Materials

e Analyte: Purified Mollicellin D (>95% purity by HPLC).
e Solvent: Acetone-

(99.9% D) or CDCI
(99.8% D). Note: Acetone-d
is preferred for resolving hydroxyl protons and reducing aggregation.

e Instrument: Bruker Avance Ill HD 600 MHz (or equivalent) equipped with a CryoProbe.

e Tubes: 5 mm precision NMR tubes (Wilmad 535-PP or equivalent).

Sample Preparation

e Massing: Weigh 5.0 — 10.0 mg of lyophilized Mollicellin D.

» Dissolution: Add 600 pL of Acetone-

e Homogenization: Vortex gently for 30 seconds. Ensure no suspended particulates remain.
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o Transfer: Transfer to the NMR tube. Cap immediately to prevent solvent evaporation or

moisture uptake.

Acquisition Parameters (600 MHz)

. Pulse . Spectral Relaxation
Experiment Scans (NS) TD (Points) .
Sequence Width (SW) Delay (D1)
H 1D zg30 16 64k 20 ppm 10s
C 1D zgpg30 1024 64k 240 ppm 20s
Cosy cosygpppqf 8 2k x 256 10 ppm 15s
160 ppm (
HSQC hsqgcetgpsi 16 2k x 256 15s
C)
240 ppm (
hmbcgplpnd
HMBC gppndd 32 4k x 512 15s

Results & Discussion: Spectral Analysis
Structural Elucidation Strategy

The structure of Mollicellin D is validated by establishing the connectivity of the depsidone

skeleton. The HMBC spectrum is the primary tool, linking the aromatic protons to the

guaternary carbons of the ester (C-11) and ether linkages.

Tabulated NMR Data (Diagnostic Signals)

Note: Chemical shifts (

) are reported in ppm relative to TMS. Values are representative of Mollicellin D in Acetone-

Table 1:

H and
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C NMR Assignments for Mollicellin D

—_— (Multiplicity, ASSi t Loai
osition ssighment Logic
(Type) g g
in Hz)
1 - 110-115 (C) Aromatic quaternary
C-CI (Chlorinated
2 - 140-145 (C)
carbon)
3 - 155-160 (C) C-OH (Phenolic)
4 - 115-120 (C) Aromatic quaternary
4-CH 55-60 (CH Diagnostic:
4.75 (s)
OH ) Hydroxymethyl group
Isolated aromatic
6 6.60 - 6.70 (s) 105-110 (CH) _
proton (Ring A)
7 - 150-155 (C) C-O (Ether linkage)
8 - 115-120 (C) Prenyl attachment site
9 - 155-160 (C) C-OH (Phenolic)
Diagnostic: Depsidone
11 - 165-170 (C=0)
Ester
3.30 - 3.40 (d, 7.[1] 22-26 (CH Benzylic methylene of
1' (Prenyl)
[3]0) ) prenyl
2' (Prenyl) 5.20-5.30 (t, 7.0) 120-125 (CH) Olefinic proton
3' (Prenyl) - 130-135 (C) Quaternary olefinic
17,25 (CH
4'/5' (Me) 1.65 (s), 1.75 (s) gem-Dimethyl groups
)
10-20 (CH
Ar-Me 2.10-2.40 (s) Aromatic methyls (x2)
)
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Interpretation of Key Signals

o The Depsidone Core: The most deshielded carbon signal at

ppm corresponds to the depsidone ester carbonyl (C-11). HMBC correlations from aromatic
protons (typically H-1 or H-9 if unsubstituted, or adjacent methyls) to this carbon confirm the
core structure.

» Chlorination: The presence of chlorine (typically at C-2) causes a significant downfield shift of
the attached carbon (

ppm) and the absence of a proton signal at that position compared to non-chlorinated
analogs like Mollicellin H.

» Prenyl Side Chain: The presence of a doublet at
ppm (H-1") coupling to a triplet at
ppm (H-2") is diagnostic of the 3-methyl-2-butenyl group.
o Hydroxymethyl vs. Aldehyde: Mollicellin D contains a hydroxymethyl group (

ppm, singlet or broad doublet). This distinguishes it from Mollicellin S or T, which may
possess an aldehyde (

ppm).

Visualization of Workflow & Logic
Experimental Workflow

The following diagram outlines the critical path from crude extract to structural validation.
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Figure 1: Step-by-step workflow for the NMR characterization of Mollicellin D, from sample
dissolution to structural validation.

Structural Logic: HMBC Correlations

This diagram illustrates the logic used to "stitch" the molecule together using Heteronuclear
Multiple Bond Coherence (HMBC) data.
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Figure 2: Key HMBC correlations required to establish the connectivity of the Mollicellin D

depsidone scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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